ethyl 3,3,4,4-tetrafluoropentanoate
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Overview
Description
Ethyl 3,3,4,4-tetrafluoropentanoate is a fluorinated organic compound with the molecular formula C7H10F4O2. It is an ester derived from pentanoic acid and ethanol, characterized by the presence of four fluorine atoms on the pentanoic acid backbone. This compound is known for its unique chemical properties due to the electronegative fluorine atoms, which can influence its reactivity and interactions with other molecules.
Synthetic Routes and Reaction Conditions:
Direct Esterification: this compound can be synthesized through the esterification of 3,3,4,4-tetrafluoropentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Esterification: Another method involves the Friedel-Crafts acylation of ethyl acetate with 3,3,4,4-tetrafluoropentanoic acid chloride, using aluminum chloride as a Lewis acid catalyst. This reaction proceeds at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with efficient cooling and heating systems to control reaction temperatures. Continuous flow reactors may be employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3,3,4,4-tetrafluoropentanoic acid, using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol, 3,3,4,4-tetrafluoropentanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles (e.g., alkyl halides, Grignard reagents) and polar aprotic solvents.
Major Products Formed:
Oxidation: 3,3,4,4-tetrafluoropentanoic acid.
Reduction: 3,3,4,4-tetrafluoropentanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3,4,4-tetrafluoropentanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems and processes.
Medicine: Fluorinated esters like this compound are explored for their potential use in drug delivery systems due to their enhanced stability and bioavailability.
Industry: It is used in the production of specialty lubricants and polymers, where the fluorine atoms impart desirable properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which ethyl 3,3,4,4-tetrafluoropentanoate exerts its effects depends on its specific application. In drug delivery, for example, the compound may interact with biological membranes and transport proteins, facilitating the delivery of the active drug to its target site. The fluorine atoms can enhance the compound's lipophilicity, allowing it to cross cell membranes more efficiently.
Molecular Targets and Pathways Involved:
Drug Delivery: Interaction with cell membrane components and transport proteins.
Biological Probes: Binding to specific enzymes or receptors to study biological processes.
Comparison with Similar Compounds
Ethyl 3,3,4,4-tetrafluoropentanoate is unique due to its specific fluorination pattern, which influences its chemical and physical properties. Similar compounds include:
Ethyl 2,2,3,3-tetrafluoropentanoate: Similar structure but with a different position of fluorine atoms.
Ethyl 3,3,4,4-tetrafluorohexanoate: An extended carbon chain with the same fluorination pattern.
Ethyl 3,3,4,4-tetrafluorobutanoate: A shorter carbon chain with the same fluorination pattern.
These compounds differ in their reactivity and applications due to variations in their molecular structure.
Properties
CAS No. |
2624119-26-0 |
---|---|
Molecular Formula |
C7H10F4O2 |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
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